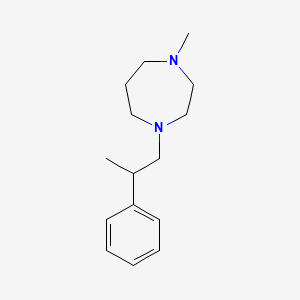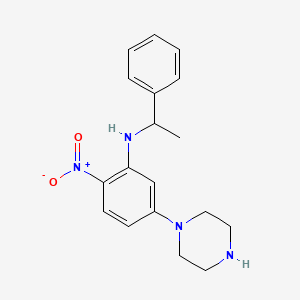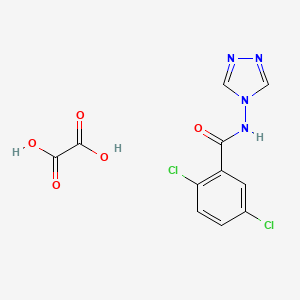
1-methyl-4-(2-phenylpropyl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-4-(2-phenylpropyl)-1,4-diazepane is a chemical compound that belongs to the class of diazepanes. It is also known as R(+)-4-(2-phenylpropyl)-1-methyl-1,4-diazepane or R(+)-anipamil. It has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology.
Mécanisme D'action
The mechanism of action of 1-methyl-4-(2-phenylpropyl)-1,4-diazepane is primarily attributed to its ability to block calcium channels. This results in a decrease in calcium influx into cells, which in turn leads to a decrease in contractility and relaxation of smooth muscle cells. This mechanism of action is responsible for the compound's antiarrhythmic and antihypertensive effects.
Biochemical and Physiological Effects:
In addition to its calcium channel blocking effects, 1-methyl-4-(2-phenylpropyl)-1,4-diazepane has also been shown to have other biochemical and physiological effects. It has been found to inhibit the uptake of norepinephrine and dopamine, which may contribute to its antiarrhythmic effects. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-methyl-4-(2-phenylpropyl)-1,4-diazepane in lab experiments is its well-established pharmacological profile. Its mechanism of action and physiological effects have been extensively studied, making it a reliable tool for investigating the cardiovascular system. However, one limitation of using this compound is its potential toxicity, particularly at high doses. Careful consideration should be given to the appropriate dosages and experimental conditions to ensure the safety of researchers and test subjects.
Orientations Futures
There are several potential future directions for research involving 1-methyl-4-(2-phenylpropyl)-1,4-diazepane. One area of interest is its potential as a treatment for other cardiovascular diseases, such as heart failure and stroke. Another area of interest is its potential as a tool for investigating the role of calcium channels in other physiological processes, such as muscle contraction and neurotransmitter release. Additionally, further studies are needed to better understand the compound's potential toxicity and to develop safer dosages and experimental conditions.
Méthodes De Synthèse
The synthesis of 1-methyl-4-(2-phenylpropyl)-1,4-diazepane involves the reaction of 1-methyl-1,4-diazepane with 2-phenylpropyl chloride. The reaction is typically carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through a series of chromatographic techniques to obtain the pure compound.
Applications De Recherche Scientifique
1-methyl-4-(2-phenylpropyl)-1,4-diazepane has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of pharmacological activities, including calcium channel blocking, antiarrhythmic, and antihypertensive effects. It has also been shown to have potential as a treatment for cardiovascular diseases, such as hypertension and angina.
Propriétés
IUPAC Name |
1-methyl-4-(2-phenylpropyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-14(15-7-4-3-5-8-15)13-17-10-6-9-16(2)11-12-17/h3-5,7-8,14H,6,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBSPQVBXWDWTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCN(CC1)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5424902 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(dimethylamino)benzylidene]-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4895742.png)

![N-[1-[(3-chloro-4-methylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4895753.png)
![1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4895765.png)
![1-allyl-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4895767.png)
![4-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B4895771.png)
![1-{[2-(benzyloxy)-1-naphthyl]diazenyl}-2-naphthol](/img/structure/B4895779.png)
![2-[4-methoxy-3-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4895781.png)
![4-isobutyl-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4895791.png)


![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methylbenzamide](/img/structure/B4895829.png)
![1-[(4-chlorophenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide](/img/structure/B4895838.png)
